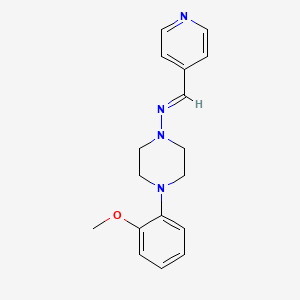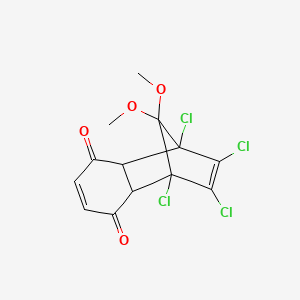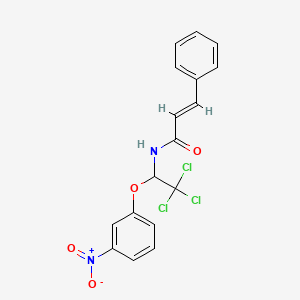
N'-(1-(4-Chlorophenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1-(4-Chlorophenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C20H19ClN4O. This compound is known for its unique structure, which includes a pyrazole ring, a phenyl group, and a chlorophenyl group. It is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Chlorophenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chloroacetophenone with 3-phenyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid in a solvent like methanol. The reaction mixture is refluxed for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(1-(4-Chlorophenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
科学研究应用
N’-(1-(4-Chlorophenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
作用机制
The mechanism by which N’-(1-(4-Chlorophenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved .
相似化合物的比较
Similar Compounds
N’-(1-(4-Chlorophenyl)ethylidene)isonicotinohydrazide: This compound has a similar structure but includes an isonicotinohydrazide group instead of a pyrazole ring.
N’-(1-(4-Chlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide: This compound features a quinoline ring instead of a pyrazole ring.
Uniqueness
N’-(1-(4-Chlorophenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and chlorophenyl group make it particularly interesting for research in various fields, including medicinal chemistry and materials science.
属性
分子式 |
C18H15ClN4O |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O/c1-12(13-7-9-15(19)10-8-13)20-23-18(24)17-11-16(21-22-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI 键 |
KILHFHLYESANOB-UDWIEESQSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972582.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)



![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972614.png)
![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)
![5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972628.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11972638.png)



